molecular formula C12H14OS B13079478 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol

Cat. No.: B13079478
M. Wt: 206.31 g/mol
InChI Key: KEMGWGYKLQOEBG-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl group at the 3-position of the benzofuran ring and a thiol group attached to an ethane chain at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol typically involves the construction of the benzofuran ring followed by the introduction of the ethyl and thiol groups. One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base can yield the benzofuran core .

After constructing the benzofuran ring, the ethyl group can be introduced via alkylation reactions. The thiol group can be introduced through thiolation reactions, where a suitable thiolating agent, such as thiourea or hydrogen sulfide, is used under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzofuran ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects on reactive oxygen species and oxidative stress pathways are also of interest in understanding its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1-benzofuran-2-YL)ethane-1-thiol
  • 1-(3-Ethyl-1-benzofuran-2-YL)ethanone
  • 1-(3-Ethyl-5-methyl-1-benzofuran-2-YL)ethanone

Uniqueness

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol is unique due to the presence of both an ethyl group and a thiol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethanethiol

InChI

InChI=1S/C12H14OS/c1-3-9-10-6-4-5-7-11(10)13-12(9)8(2)14/h4-8,14H,3H2,1-2H3

InChI Key

KEMGWGYKLQOEBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C)S

Origin of Product

United States

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